molecular formula C16H23N5OS B315789 N-(tert-butyl)-2-({4-[(4-methylbenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(tert-butyl)-2-({4-[(4-methylbenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B315789
M. Wt: 333.5 g/mol
InChI Key: OTBQCMBSAUADIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-({4-[(4-methylbenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N-(tert-butyl)-2-({4-[(4-methylbenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a base.

    Attachment of the benzylamino group: This can be done through nucleophilic substitution reactions using benzylamine derivatives.

    Sulfur incorporation:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(tert-butyl)-2-({4-[(4-methylbenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylamino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(tert-butyl)-2-({4-[(4-methylbenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-({4-[(4-methylbenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzylamino group may enhance binding affinity to these targets, while the sulfanyl group can participate in redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

N-(tert-butyl)-2-({4-[(4-methylbenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can be compared with other triazole derivatives such as:

    Fluconazole: A well-known antifungal agent with a similar triazole ring structure.

    Itraconazole: Another antifungal compound with a triazole ring, but with different substituents.

    Voriconazole: A triazole derivative used in the treatment of fungal infections, known for its broad-spectrum activity.

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C16H23N5OS

Molecular Weight

333.5 g/mol

IUPAC Name

N-tert-butyl-2-[[4-[(4-methylphenyl)methylamino]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H23N5OS/c1-12-5-7-13(8-6-12)9-18-21-11-17-20-15(21)23-10-14(22)19-16(2,3)4/h5-8,11,18H,9-10H2,1-4H3,(H,19,22)

InChI Key

OTBQCMBSAUADIS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNN2C=NN=C2SCC(=O)NC(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)CNN2C=NN=C2SCC(=O)NC(C)(C)C

Origin of Product

United States

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